1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloride
Description
1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 4-chlorophenethylamino group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The chlorine atom on the phenethyl group likely influences electronic properties and lipophilicity, impacting receptor binding and metabolic stability .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10;/h2-5,9,13-14H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFROLKUNVPLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=C(C=C1)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloride is an impurity of Lorcaserin. Lorcaserin is a medication that targets the serotonin receptors in the brain. These receptors play a crucial role in regulating appetite and satiety, making them a key target for weight loss medications.
Mode of Action
As an impurity of Lorcaserin, this compound may share similar mechanisms of action. Lorcaserin acts as a serotonin receptor agonist. It binds to these receptors and activates them, which can lead to increased feelings of fullness and less food being eaten.
Biological Activity
1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological and metabolic disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique chemical structure, which includes a chlorophenethyl group attached to a propanolamine backbone. This structural configuration is significant for its interaction with biological targets.
Research indicates that this compound acts primarily as a selective agonist for the 5-HT_2C receptor , which is implicated in various physiological processes including appetite regulation and mood stabilization. The receptor's activation can lead to increased serotonin signaling, which is beneficial in treating obesity and certain psychiatric disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against several biological targets. For example, it has shown competitive inhibition properties in various assays, indicating its potential as a therapeutic agent.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 (μM) | Reference |
|---|---|---|---|
| 5-HT_2C receptor | Binding assay | 0.67 | |
| Histamine receptors | Functional assay | >50 | |
| Stearoyl-CoA desaturase | Enzymatic assay | >50 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Obesity Management : In a study involving animal models, administration of the compound resulted in significant weight reduction and improved metabolic profiles, suggesting its efficacy as an anti-obesity agent through modulation of serotonin pathways .
- Neurological Disorders : A clinical trial assessed the effects of the compound on patients with anxiety disorders. Results indicated a marked improvement in symptoms, attributed to enhanced serotonergic activity mediated by the 5-HT_2C receptor .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with peak plasma concentrations achieved within a few hours post-administration. Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which may influence its overall bioavailability and therapeutic efficacy .
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. Long-term studies are necessary to fully understand its safety in chronic use scenarios.
Scientific Research Applications
Lorcaserin Synthesis
One of the primary applications of 1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloride is as an intermediate in the synthesis of lorcaserin, a selective serotonin receptor agonist that targets the 5-HT receptor. Lorcaserin was approved by the FDA for chronic weight management in adults with obesity or overweight conditions . The compound's ability to modulate serotonin levels makes it significant in treating obesity-related disorders.
Research on Serotonin Receptors
Research indicates that compounds like this compound can be utilized to explore the pharmacological profiles of serotonin receptors, particularly the 5-HT receptor. Studies have shown that targeting this receptor can lead to effective treatments for obesity and related metabolic disorders .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Weight Management Studies : Clinical trials involving lorcaserin highlighted its impact on weight loss and appetite suppression, showcasing the relevance of its precursor, this compound, in developing effective anti-obesity medications .
- Receptor Interaction Studies : Research has focused on how compounds derived from this compound interact with serotonin receptors. These studies emphasize the potential for developing new therapeutic agents targeting similar pathways .
Safety and Regulatory Aspects
While this compound has promising applications, it is essential to consider safety profiles and regulatory compliance. The compound’s synthesis and use must adhere to strict guidelines set by health authorities to ensure safety and efficacy in therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (propanolamine backbone, aryl/alkyl substituents) or pharmacological profiles with the target compound:
Key Differences and Implications
Substituent Effects: Chlorine vs. Aryloxy vs. Phenethylamino: Unlike propranolol and nadolol impurities, which have naphthyloxy or phenoxy groups, the target lacks an aryloxy moiety. This absence may reduce beta-2 receptor affinity but improve selectivity for other targets .
Pharmacological Activity: Propranolol and dexpropranolol exhibit strong beta-blocking activity, whereas the target compound’s chlorophenethyl group may confer unique receptor interactions (e.g., increased alpha-adrenergic modulation) . Penbutolol’s cyclopentylphenoxy group enhances beta-1 selectivity, a feature absent in the target compound, suggesting divergent therapeutic applications .
Physicochemical Properties :
Preparation Methods
General Synthetic Strategy
The synthesis of 1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloride typically involves:
- Step 1: Formation of the amino alcohol intermediate, 1-((4-chlorophenethyl)amino)propan-2-ol, by reacting 4-chlorophenethylamine with propan-2-ol derivatives.
- Step 2: Conversion of the free base to the hydrochloride salt by reaction with hydrochloric acid or hydrogen chloride gas.
The following sections describe the detailed preparation methods, reagents, conditions, and purification techniques reported in the literature and patents.
Preparation of 1-((4-Chlorophenethyl)amino)propan-2-ol (Free Base)
The key intermediate, 1-((4-chlorophenethyl)amino)propan-2-ol, is synthesized by nucleophilic substitution or reductive amination methods involving:
- 4-Chlorophenethylamine as the amine source.
- Propan-2-ol derivatives (e.g., 2-chloropropanol or related halogenated alcohols) as electrophilic partners.
A representative approach involves direct reaction of 4-chlorophenethylamine with 2-chloropropanol or related chlorinated intermediates under controlled temperature and solvent conditions to yield the amino alcohol.
Conversion to Hydrochloride Salt
The hydrochloride salt formation is achieved by:
- Passing hydrogen chloride gas into a solution of the free base in an anhydrous solvent such as esters (ethyl acetate, n-propyl acetate) or alcohols (methanol, ethanol, isopropanol).
- Alternatively, adding hydrochloric acid or ethyl acetate-hydrogen chloride solutions to the reaction mixture at low temperatures (0–5°C) to induce salt formation.
- The reaction mixture is then subjected to crystallization using anti-solvents such as n-heptane, cyclohexane, or toluene to precipitate the hydrochloride salt.
Detailed Process Parameters and Conditions
| Step | Operation | Reagents/Solvents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Amino alcohol formation | 4-Chlorophenethylamine, 2-chloropropanol or related | Stirring, controlled temperature (e.g., 60–90°C) | Reaction may be telescoped with subsequent steps |
| 2 | Removal of water | Azeotropic distillation | Elevated temperature (40–80°C) | Ensures anhydrous conditions for salt formation |
| 3 | Salt formation | Hydrogen chloride gas or HCl in ethyl acetate | 0–5°C, slow addition over 30 mins | Maintains controlled crystallization |
| 4 | Crystallization | Anti-solvent (n-heptane, toluene) | 0–5°C, stirring for 3 hours | Enhances purity and yield |
| 5 | Isolation | Filtration and washing | Drying at 30–40°C under reduced pressure | Obtains solid hydrochloride salt |
Research Findings and Purity Data
- The purity of the hydrochloride salt after crystallization typically exceeds 95%, with some processes reporting over 99% HPLC peak area purity.
- The crystallization temperature and solvent choice significantly affect the yield and quality of the final product.
- Removal of water by azeotropic distillation prior to salt formation is critical to prevent hydrolysis and ensure high purity.
- Telescoping steps without intermediate purification can be employed to improve process efficiency.
Comparative Summary of Key Preparation Methods
| Preparation Aspect | Method A (Patent US10308611B2) | Method B (Patent US8822727B2) | Method C (Commercial Synthesis) |
|---|---|---|---|
| Starting materials | Lorcaserin base analogs, 4-chlorophenethylamine | 2-(4-chlorophenyl)ethanol, hydrogen bromide | 4-chlorophenethylamine, propan-2-ol derivatives |
| Salt formation | HCl gas in ethyl acetate, anti-solvent crystallization | Hydrogen bromide gas, followed by crystallization | HCl acid addition, crystallization with n-heptane |
| Water removal | Azeotropic distillation | Biphasic extraction with toluene and water | Controlled drying under reduced pressure |
| Crystallization solvents | Ethyl acetate, n-heptane, toluene | Isopropanol mixtures | Ethyl acetate, n-heptane |
| Purity achieved | >95% | ~96–99% HPLC purity | >95% |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-((4-Chlorophenethyl)amino)propan-2-ol hydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution and amination process.
Intermediate Formation : React 4-chlorophenethylamine with epichlorohydrin under basic conditions to form the epoxide intermediate.
Ring-Opening Amination : Treat the epoxide with isopropylamine or a similar amine in a polar aprotic solvent (e.g., THF) to yield the propan-2-ol backbone.
Hydrochloride Salt Formation : Acidify the product with HCl in ethanol to precipitate the hydrochloride salt .
- Key Considerations : Monitor reaction temperature (40–60°C) to avoid side reactions like over-alkylation. Purity is confirmed via TLC or HPLC.
Q. How is the structural identity of this compound verified?
- Analytical Workflow :
- NMR Spectroscopy : NMR (DMSO-d6) should show peaks for the 4-chlorophenethyl group (δ 7.2–7.4 ppm, aromatic protons) and the propan-2-ol backbone (δ 3.4–4.0 ppm for CH-O and NH). NMR confirms the quaternary carbon adjacent to the amine .
- Mass Spectrometry : ESI-MS (positive mode) should display a molecular ion peak at m/z corresponding to [CHClNO] (calc. 226.08) with a chloride adduct .
- IR Spectroscopy : Stretching frequencies for -OH (~3300 cm) and C-Cl (~750 cm) .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) and 0.1% diethylamine. Retention times differentiate (R)- and (S)-enantiomers .
- Chiral Derivatization : React the racemic mixture with (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, followed by reverse-phase HPLC to separate diastereomers .
- Challenges : Baseline separation requires optimization of column temperature (25–30°C) and flow rate (1.0 mL/min).
Q. How are impurities profiled and quantified in this compound?
- Impurity Identification :
| Impurity Name | CAS No. | Source |
|---|---|---|
| 4-Chlorophenethylamine dimer | Not assigned | Alkylation side reaction |
| Unreacted epichlorohydrin adducts | 106-89-8 | Incomplete purification |
- Analytical Protocol :
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile. Detect at 254 nm.
- LOQ : 0.05% w/w for major impurities .
Q. What in vitro models are suitable for evaluating its β-adrenergic receptor activity?
- Experimental Design :
- Radioligand Binding Assay : Incubate rat cardiomyocyte membranes with -CGP-12177 (non-selective β-blocker) and varying concentrations of the compound. Calculate IC values using nonlinear regression .
- Functional Assays : Measure cAMP inhibition in HEK-293 cells expressing human β1-adrenoceptors via ELISA .
- Data Interpretation : Compare potency to propranolol (reference β-blocker; IC ~10 nM).
Q. How does stereochemistry influence its pharmacological activity?
- Case Study : The (S)-enantiomer typically exhibits 10–50× higher β-blockade activity than the (R)-form due to better fit in the adrenoceptor binding pocket.
- Validation : Use enantiomerically pure samples in isolated rat aorta assays. (S)-enantiomer shows vasodilation EC of 1.2 µM vs. 55 µM for (R)-form .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data?
- Root Cause : Variability arises from polymorphic forms (amorphous vs. crystalline) or pH-dependent ionization (pKa ~9.2 for the amine).
- Resolution :
- pH-Solubility Profile : Measure solubility in buffers (pH 1–12) using shake-flask method.
- XRPD : Confirm crystalline structure post-solubility testing .
Q. Why do in vivo studies show variable bioavailability?
- Factors :
- First-Pass Metabolism : Hepatic CYP2D6 converts the compound to inactive 4-chlorophenylacetic acid derivatives.
- Formulation Optimization : Use lipid nanoparticles (size <200 nm) to enhance intestinal absorption. Validate via rat pharmacokinetic studies (AUC increase by 3×) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
